molecular formula C11H18N4 B1487649 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine CAS No. 1250279-81-2

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine

Cat. No.: B1487649
CAS No.: 1250279-81-2
M. Wt: 206.29 g/mol
InChI Key: JDXUDOOOELZRMX-UHFFFAOYSA-N
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Description

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine (CAS 1250279-81-2) is a high-value piperidine derivative with the molecular formula C11H18N4 and a molecular weight of 206.29 g/mol . This compound is of significant interest in medicinal and organic chemistry as a versatile building block for the synthesis of novel biologically active molecules. Piperidine rings are among the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a significant role in the modern pharmaceutical industry . The structure of this compound, featuring a piperidine ring linked to a dimethylpyrimidine group, is analogous to key components found in advanced drug discovery programs. Recent research into similar pyrimidine-piperazine hybrids has demonstrated their potential as potent antagonists for targets like the TRPV4 ion channel, which is a promising area for developing new treatments for pain . Furthermore, such fused piperidine-pyrimidine systems are investigated as core scaffolds in compounds targeting various kinases . As a secondary amine attached to a heteroaromatic system, this compound serves as a crucial intermediate for further functionalization and optimization in drug discovery efforts. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4/c1-8-6-11(14-9(2)13-8)15-5-3-4-10(12)7-15/h6,10H,3-5,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXUDOOOELZRMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 2,6-Dimethylpyrimidin-4-yl Fragment

The 2,6-dimethylpyrimidine core is typically synthesized via cyclization reactions involving cyanoacetate derivatives and urea or related nitrogen sources. A green and efficient method has been reported that avoids toxic reagents like phosphorus oxychloride and minimizes environmental impact.

Key steps:

  • Cyclization Reaction:
    Sodium metal is dissolved in anhydrous methanol or ethanol, followed by dropwise addition of methyl or ethyl cyanoacetate. After initial reaction, urea is added, and the mixture is refluxed at 65–80 °C for 3–4 hours under neutral pH conditions to form 4-amino-2,6(1H,3H)-pyrimidinedione intermediate.

  • Methylation Reaction:
    The intermediate undergoes methylation using a methylating agent such as dimethyl sulfate or dimethyl carbonate in the presence of a solid base (NaOH or KOH) and a phase transfer catalyst (e.g., tetrabutylammonium bromide). This step is carried out at 60–80 °C for 8–10 hours to yield 4-amino-2,6-dimethoxypyrimidine, which can be converted to the dimethyl derivative by further methylation or substitution reactions.

Advantages of this method:

  • Avoids highly toxic reagents (e.g., phosphorus oxychloride).
  • Simplified operation with fewer steps.
  • Reduced environmental pollution and waste.
  • Higher overall yield and production efficiency.
Step Reagents/Conditions Product Notes
Cyclization Sodium, methanol/ethanol, methyl/ethyl cyanoacetate, urea; reflux 65–80 °C, 3–4 h 4-amino-2,6(1H,3H)-pyrimidinedione Neutral pH 7.0–7.5
Methylation Dimethyl sulfate/dimethyl carbonate, NaOH/KOH, tetrabutylammonium bromide, toluene/DMF/pyridine; 60–80 °C, 8–10 h 4-amino-2,6-dimethoxypyrimidine Phase transfer catalysis improves yield

This synthetic route is well-documented in patent literature and provides a scalable industrial process for the pyrimidine intermediate, which is structurally related to the 2,6-dimethylpyrimidin-4-yl moiety required in the target compound.

Synthesis of the Piperidin-3-amine Moiety

The piperidin-3-amine fragment can be synthesized from natural amino acids such as L-glutamic acid through multi-step transformations involving esterification, reduction, and cyclization.

Typical synthetic route:

  • Esterification:
    L-glutamic acid is converted to a diester using thionyl chloride in methanol at low temperature (0 °C to room temperature) over 12 hours.

  • N-Boc Protection:
    The diester is protected at the amino group using di-tert-butyl dicarbonate ((Boc)2O) and triethylamine with catalytic 4-dimethylaminopyridine (DMAP) to give N-Boc-protected diester.

  • Reduction:
    Sodium borohydride reduction converts the diester to a diol intermediate, which can be selectively transformed to mono-hydroxyl or amino-substituted piperidines depending on reaction conditions.

  • Cyclization:
    Conversion of the diol or ditosylate intermediates with appropriate amines leads to the formation of substituted piperidines, including 3-amino substituted derivatives.

Yields and efficiency:

  • Overall yields for substituted piperidines via this route range from 44% to 55%.
  • The method is considered facile, uses relatively inexpensive reagents, and allows for stereochemical control when starting from chiral amino acids.

Summary Table of Preparation Methods

Synthetic Segment Method Description Key Reagents/Conditions Yield/Notes
Pyrimidine ring synthesis Cyclization of cyanoacetate and urea; methylation Sodium, methanol/ethanol, dimethyl sulfate, NaOH, TBAB Green, scalable, avoids toxic reagents
Piperidin-3-amine synthesis Esterification, N-Boc protection, NaBH4 reduction, cyclization L-glutamic acid, thionyl chloride, (Boc)2O, NaBH4 Moderate yields (44–55%), stereoselective
Coupling pyrimidine & piperidine SNAr, reductive amination, or amide coupling Halogenated pyrimidine, piperidin-3-amine, base Adaptable methods; specifics depend on intermediates

Research Findings and Notes

  • The green synthesis of 4-amino-2,6-dimethoxypyrimidine avoids hazardous reagents and reduces waste, making it suitable for industrial scale-up.

  • The piperidin-3-amine synthesis from L-glutamic acid provides a chiral and versatile intermediate, useful for preparing various 3-amino substituted piperidines with good overall yields.

  • Modern piperidine synthesis methods emphasize stereoselectivity and efficiency, employing reductive cyclizations and catalytic amination strategies that could enhance the synthesis of target molecules like 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine.

  • No direct single-step synthesis of the target compound is reported in the accessible literature; the preparation is typically modular, involving independent synthesis of the pyrimidine and piperidine moieties followed by coupling.

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new derivatives.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the pyrimidinyl or piperidinyl rings.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions could employ halogenating agents or nucleophiles under specific conditions.

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Enzyme Inhibition

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine is noted for its potential as an enzyme inhibitor. Compounds with a pyrrolidine structure are often designed to modulate enzyme activity, making them valuable in drug discovery. The compound's structure allows for the exploration of structure-activity relationships (SAR), which is crucial in optimizing its efficacy against specific enzymes involved in diseases such as cancer and metabolic disorders.

Case Study: Enzyme Inhibition Assays

Researchers have developed enzyme assays to evaluate the inhibitory effects of this compound. By varying the substituents on the pyrrolidine ring, scientists can enhance or diminish the binding affinity to target enzymes. This approach has led to promising lead compounds for therapeutic development.

Biological Interactions

In chemical biology, this compound is investigated for its interactions with biological systems. The compound's potential to inhibit specific enzymes can lead to therapeutic applications in diseases characterized by dysregulated enzyme activity .

Assay Development and Results

Researchers have employed various assays to assess the biological activity of this compound. The results indicate that modifications to the piperidine and pyrimidine rings can significantly influence its biological profile, leading to enhanced therapeutic effects.

Mechanism of Action

The mechanism by which 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine exerts its effects depends on its molecular targets and pathways. For example, if used in a pharmaceutical context, the compound might interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would vary based on the application and the specific derivatives involved.

Comparison with Similar Compounds

Table 1: Key Features of 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine and Analogous Compounds

Compound Name Structure Key Features Applications/Findings Reference
This compound Piperidine-3-amine linked to 2,6-dimethylpyrimidine High purity, commercially available; moderate cost (€529/50 mg). Building block for drug discovery; no direct biological data reported.
1-(Pyridin-4-yl)-1H-1,2,4-triazol-5-amine Pyridine-triazole hybrid Higher cost (€698/50 mg) vs. pyrimidine analog. Unspecified applications; likely used in ligand design.
2-(Allyl(2,6-dimethylpyrimidin-4-yl)amino)-N-(4-methylbenzyl)acetamide (III-4) Acetamide derivative with dimethylpyrimidine Low synthetic yield (18%); molecular weight 324.42. Structural analog with modified substituents; no activity data.
2-(Allyl(2,6-dimethylpyrimidin-4-yl)amino)-N-(4-chlorobenzyl)-3-methylbutanamide (III-5) Chlorobenzyl-substituted butanamide Higher yield (68%); molecular weight 386.92. Improved synthetic accessibility vs. III-3.
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine Pyrrolopyrimidine-piperidine hybrid Reported in Protein Data Bank (PDB ID: 5JT). Potential ligand for protein targets; stereospecific (R-configuration).
N-(2,6-dimethylpyrimidin-4-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide (M10) Sulfonamide-diazenyl derivative Best docking score (binding affinity: ΔG = -8.2 kcal/mol) among 15 analogs. Identified as a protease (Mpro) inhibitor in virtual screening.

Structural and Functional Insights

  • Pyrimidine vs.
  • Amide Derivatives (III-4 and III-5) : The acetamide (III-4) and chlorobenzyl-butanamide (III-5) derivatives demonstrate how substituents influence synthetic yields. The chlorobenzyl group in III-5 may enhance lipophilicity, aiding membrane permeability .
  • Pyrrolopyrimidine Analog : The pyrrolo[2,3-d]pyrimidine core in the PDB ligand introduces fused-ring rigidity, which could improve binding to enzymatic pockets compared to dimethylpyrimidine .
  • Sulfonamide Derivative (M10) : The diazenyl-sulfonamide group in M10 contributes to strong binding to viral main protease (Mpro), highlighting the importance of the dimethylpyrimidine scaffold in enzyme inhibition .

Biological Activity

1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyrimidine moiety, which influences its biological interactions. The specific substitution pattern on the pyrimidine and piperidine rings contributes to its distinct chemical and biological properties.

This compound primarily interacts with protein kinases, modulating their activity. This interaction can lead to the inhibition of various cellular processes such as growth, differentiation, and metabolism. The compound's mechanism is characterized by:

  • Target Interaction : It binds to specific proteins involved in signaling pathways.
  • Biochemical Pathways : The compound affects pathways regulated by protein kinases, potentially disrupting cancer cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some tested strains are as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Pseudomonas aeruginosa100
Staphylococcus aureus75
Bacillus subtilis200

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Antitumor Activity

The compound has also been evaluated for its antitumor properties. In cellular assays, it demonstrated significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). Comparative studies with standard chemotherapeutics like Doxorubicin revealed that the compound exhibits comparable or superior efficacy in inhibiting cancer cell growth .

Case Studies

Several studies have focused on the biological applications of similar compounds derived from pyrimidine and piperidine structures. For instance:

  • Study on Antitumor Activity : A series of derivatives were synthesized based on similar structural motifs and tested for their ability to inhibit tumor growth in vivo. Results indicated that modifications in the substituents significantly impacted their potency and selectivity against cancer cells .
  • Antimicrobial Formulations : Investigations into multi-agent formulations containing this compound showed enhanced activity against biofilms formed by resistant bacterial strains, indicating potential applications in treating chronic infections .

Research Applications

The compound's unique properties make it valuable in various fields:

  • Medicinal Chemistry : It serves as a pharmacophore for developing new drugs targeting diseases like cancer and infections.
  • Organic Synthesis : Utilized as a building block for synthesizing more complex organic molecules.
  • Material Science : Investigated for potential applications in creating materials with specific conductive or catalytic properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine, and how can purity be validated?

  • Synthesis : The compound can be synthesized via nucleophilic substitution between 2,6-dimethylpyrimidin-4-amine derivatives and piperidin-3-amine precursors. Reaction conditions (e.g., solvent polarity, temperature) are critical: polar aprotic solvents like DMF at 80–100°C with bases (e.g., K₂CO₃) improve yield by facilitating deprotonation and nucleophilic attack .
  • Purity Validation : Analytical techniques such as high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are essential. For example, NMR signals for the pyrimidine protons (δ 6.8–7.2 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm) confirm structural integrity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,6-Dimethylpyrimidin-4-yl)piperidin-3-amine
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